Cas no 1534354-26-1 (2-(4-((tert-Butyldimethylsilyl)oxy)butyl)aziridine)

2-(4-((tert-Butyldimethylsilyl)oxy)butyl)aziridine 化学的及び物理的性質
名前と識別子
-
- 2-(4-((tert-Butyldimethylsilyl)oxy)butyl)aziridine
-
- インチ: 1S/C12H27NOSi/c1-12(2,3)15(4,5)14-9-7-6-8-11-10-13-11/h11,13H,6-10H2,1-5H3
- InChIKey: KCNCEEJUTSYRDV-UHFFFAOYSA-N
- ほほえんだ: N1CC1CCCCO[Si](C(C)(C)C)(C)C
2-(4-((tert-Butyldimethylsilyl)oxy)butyl)aziridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR340174-100mg |
2-(4-((tert-Butyldimethylsilyl)oxy)butyl)aziridine |
1534354-26-1 | 100mg |
£430.00 | 2023-09-02 |
2-(4-((tert-Butyldimethylsilyl)oxy)butyl)aziridine 関連文献
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
-
Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
6. Caper tea
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
2-(4-((tert-Butyldimethylsilyl)oxy)butyl)aziridineに関する追加情報
2-(4-((tert-Butyldimethylsilyl)oxy)butyl)aziridine: A Comprehensive Overview
The compound 2-(4-((tert-butyl dimethyl silyl)oxy)butyl)aziridine, identified by the CAS number 1534354-26-1, is a highly specialized organic molecule with significant applications in the fields of medicinal chemistry and materials science. This compound is particularly notable for its unique structure, which combines an aziridine ring with a silyl ether functionality. The aziridine moiety, a three-membered ring containing two carbons and one nitrogen, contributes to the compound's reactivity and potential for bioactivity. The silyl ether group, derived from the tert-butyl dimethyl silyl (TBDMS) protecting group, enhances the molecule's stability and facilitates its use in various synthetic processes.
Recent studies have highlighted the importance of silyl ethers in protecting hydroxyl groups during organic synthesis. The TBDMS group, in particular, is widely recognized for its excellent stability under harsh reaction conditions, making it a preferred choice in multi-step synthesis protocols. In the case of 2-(4-((tert-butyl dimethyl silyl)oxy)butyl)aziridine, this protection strategy ensures that the hydroxyl group remains intact during subsequent reactions, enabling precise control over the molecule's functionalization.
The synthesis of this compound typically involves a two-step process: first, the preparation of the TBDMS protected alcohol, followed by its coupling with an aziridine derivative. This approach allows for the construction of a versatile platform that can be further modified to explore its potential in drug discovery and materials development. Recent advancements in catalytic methods have further streamlined the synthesis of such compounds, reducing reaction times and improving yields.
In terms of applications, 2-(4-((tert-butyl dimethyl silyl)oxy)butyl)aziridine has shown promise in several areas. In medicinal chemistry, its aziridine ring is known to exhibit bioactivity, particularly in interactions with biological targets such as enzymes and receptors. Researchers have explored its potential as a lead compound for developing novel therapeutics, with initial studies indicating activity against certain disease models.
Beyond medicinal applications, this compound has also found utility in materials science. The combination of an aziridine ring and a silyl ether group provides unique properties that make it suitable for use in polymer synthesis and as a precursor for advanced materials. Recent research has demonstrated its ability to participate in click chemistry reactions, enabling the construction of complex architectures with tailored functionalities.
From a toxicological perspective, understanding the safety profile of 2-(4-((tert-butyl dimethyl silyl)oxy)butyl)aziridine is crucial for its responsible use. Studies have shown that while the compound exhibits moderate cytotoxicity in vitro, its specific mechanism of action requires further investigation. Regulatory agencies continue to monitor its use to ensure compliance with safety standards.
In conclusion, 2-(4-((tert-butyl dimethyl silyl)oxy)butyl)aziridine represents a valuable addition to the arsenal of tools available to chemists and material scientists. Its unique structure, combined with advancements in synthetic methodology and application development, positions it as a key player in future innovations across multiple disciplines. As research continues to uncover new possibilities for this compound, its role in advancing science and technology is likely to expand significantly.
1534354-26-1 (2-(4-((tert-Butyldimethylsilyl)oxy)butyl)aziridine) 関連製品
- 159783-28-5(3-(cyclopropylmethoxy)-4-methoxybenzoic Acid)
- 2137536-51-5(Methanone, [3-(aminomethyl)-3-hydroxy-1-pyrrolidinyl]cyclobutyl-)
- 1806369-06-1(Methyl 6-iodo-4-(trifluoromethyl)picolinate)
- 1448046-00-1(N-(3-methoxythiolan-3-yl)methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide)
- 955237-74-8(3-{1-(4-chlorophenyl)-5-oxopyrrolidin-3-ylmethyl}-1-(4-methoxyphenyl)urea)
- 885519-43-7(3-Iodo-4,6-dinitro-1H-indazole)
- 1019547-12-6(3,4-difluoro-N-(3-methylbutan-2-yl)aniline)
- 91103-94-5(5-(n,n-Dimethylsulfamoyl)-2-fluorobenzoic Acid)
- 2171302-88-6(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-2-methylpiperidine-4-carboxylic acid)
- 312527-92-7(6-methyl-4-phenyl-3-(piperidin-1-yl)-1,2-dihydroquinolin-2-one)



